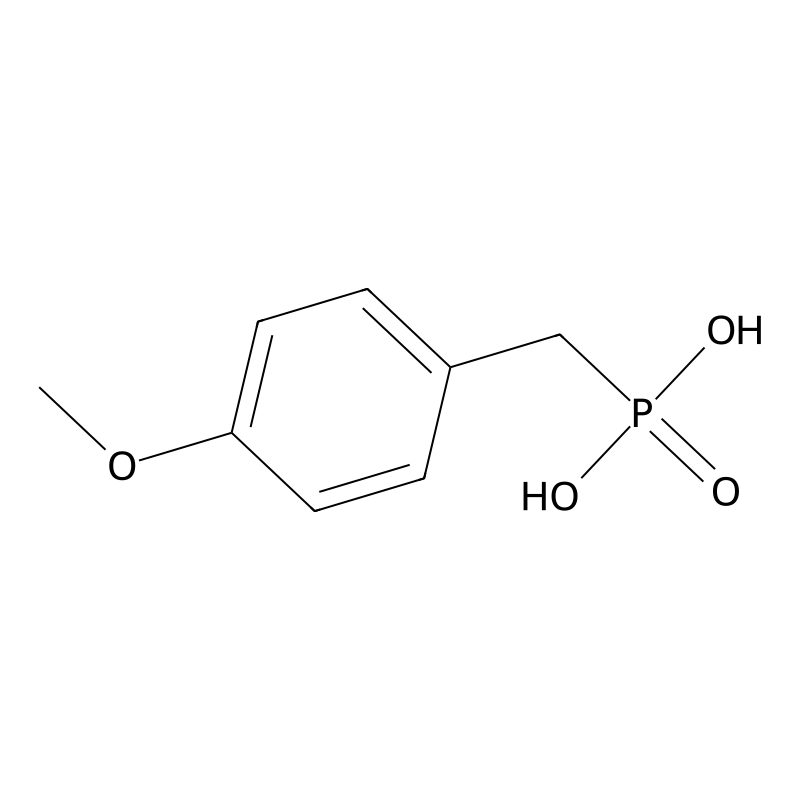

(4-methoxyphenyl)methylphosphonic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Here's what we do know:

Chemical Structure

(4-Methoxyphenyl)methylphosphonic acid belongs to a class of organophosphorus compounds. These molecules contain a central phosphorus atom bonded to various organic groups.

Potential Applications

Due to the presence of a phosphonic acid group, (4-methoxyphenyl)methylphosphonic acid might hold some promise for research in specific areas:

Enzyme Inhibition

Phosphonic acids can mimic the natural phosphate group found in biological molecules. This property allows them to interact with and potentially inhibit enzymes that rely on phosphates for function . Research efforts might explore (4-methoxyphenyl)methylphosphonic acid's ability to target specific enzymes.

Material Science

Organophosphorus compounds are sometimes used in material science applications such as flame retardants or as components in novel materials with specific properties . The methoxyphenyl group in (4-methoxyphenyl)methylphosphonic acid might provide interesting functionalities for material science research, but this is purely speculative.

(4-methoxyphenyl)methylphosphonic acid is an organophosphorus compound characterized by the presence of a methylphosphonic acid moiety attached to a para-methoxyphenyl group. Its chemical formula is C₈H₁₁O₄P, and it features a phosphorus atom bonded to a methyl group, an oxygen atom, and a hydroxyl group, along with a para-methoxyphenyl substituent. This compound is significant in various fields, including medicinal chemistry and environmental science, due to its unique chemical properties and potential biological activities.

Research indicates that (4-methoxyphenyl)methylphosphonic acid exhibits biological activity that may include:

- Enzyme Inhibition: It has been studied for its potential as an inhibitor of acid phosphatases, which are enzymes involved in various metabolic processes. This inhibition can affect cellular signaling pathways and metabolic functions .

- Antimicrobial Properties: Some studies suggest that derivatives of this compound may possess antimicrobial properties, making them candidates for further pharmaceutical development.

The synthesis of (4-methoxyphenyl)methylphosphonic acid can be achieved through various methods:

- Direct Reaction with Methylphosphonic Dichloride:

- Methylphosphonic dichloride is reacted with para-methoxyphenol in the presence of a base such as triethylamine to yield (4-methoxyphenyl)methylphosphonic acid.

- One-Pot Synthesis:

(4-methoxyphenyl)methylphosphonic acid has several applications across different fields:

- Pharmaceuticals: Its properties as an enzyme inhibitor make it a candidate for drug development targeting specific metabolic pathways.

- Agricultural Chemistry: It may be utilized in developing herbicides or pesticides due to its biological activity against certain pests or pathogens.

- Environmental Science: The compound's degradation products are studied in relation to chemical warfare agents, contributing to environmental remediation efforts .

Studies have explored the interactions of (4-methoxyphenyl)methylphosphonic acid with various biological molecules:

- Protein Binding: Investigations into how this compound binds to proteins involved in metabolic pathways have been conducted, revealing insights into its inhibitory mechanisms .

- Cellular Uptake: Research on how cells uptake this compound could provide information on its bioavailability and pharmacokinetics.

Several compounds share structural similarities with (4-methoxyphenyl)methylphosphonic acid. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Methylphosphonic Acid | Simple organophosphorus | Basic structure without aromatic substitution |

| Pinacolyl Methylphosphonic Acid | Alkyl-substituted | Exhibits different physical properties due to bulk |

| Isopropyl Methylphosphonic Acid | Isopropyl-substituted | Viscosity and solubility variations |

| Diethylalkylsulfonamido(4-methoxyphenyl)methylphosphonate | Sulfonamide derivative | Potentially enhanced biological activity |

Uniqueness

(4-methoxyphenyl)methylphosphonic acid is unique due to its specific para-substitution on the phenyl ring, which influences its biological activity and interaction with enzymes compared to other methylphosphonic acids. The presence of the methoxy group enhances its lipophilicity and may improve its ability to penetrate biological membranes.

Molecular Structure and Bonding Characteristics

Carbon-Phosphorus Bond Properties

The carbon-phosphorus bond in (4-methoxyphenyl)methylphosphonic acid represents a critical structural feature that defines the compound's chemical behavior. The carbon-phosphorus single bond exhibits a bond energy of 264 kilojoules per mole and a bond length of 184 picometers [1] [2]. This bond energy indicates moderate stability, being stronger than typical carbon-carbon single bonds (346 kilojoules per mole) but weaker than carbon-nitrogen bonds (305 kilojoules per mole) [2].

The tetrahedral phosphorus center in the phosphonic acid group forms a stable bond with the methylene carbon, which serves as a bridge to the aromatic 4-methoxyphenyl system [3]. This carbon-phosphorus linkage creates a direct connection between the organophosphorus functionality and the aromatic substituent, allowing for electronic communication between these molecular regions.

The phosphorus atom adopts tetrahedral geometry with bond angles close to 109.5 degrees, coordinated by two hydroxyl groups, one oxygen double bond, and the carbon atom from the methylene bridge [4]. This geometric arrangement optimizes orbital overlap and minimizes steric hindrance while maintaining the acidic properties characteristic of phosphonic acids.

Aromatic Substituent Effects

The 4-methoxyphenyl group significantly influences the electronic properties of the phosphonic acid moiety through both inductive and resonance effects. The aromatic ring system provides a planar, conjugated framework that can interact with the phosphonic acid group through the methylene bridge [5].

The para-positioned methoxy substituent on the benzene ring creates an electron-rich aromatic system that can stabilize positive charge development during protonation-deprotonation equilibria. This electron-donating character of the aromatic system contrasts with the electron-withdrawing nature of the phosphonic acid group, creating a balanced electronic environment within the molecule [6].

The aromatic carbon-carbon bonds in the benzene ring exhibit bond energies of approximately 518 kilojoules per mole with bond lengths of 140 picometers, characteristic of aromatic systems with partial double bond character [2]. This aromatic stabilization contributes to the overall molecular stability and influences the compound's reactivity patterns.

Methoxy Group Influence on Electronic Distribution

The methoxy group (-OCH₃) attached to the para position of the aromatic ring exerts dual electronic effects that significantly impact the overall molecular properties. From a resonance perspective, the oxygen atom's lone pairs can delocalize into the aromatic ring system, increasing electron density and making the methoxy group electron-donating [6].

The methoxy substituent exhibits a negative Hammett sigma para value, indicating its electron-donating character when positioned para to an electron-withdrawing group. This resonance donation is stronger than the competing inductive withdrawal effect caused by the electronegative oxygen atom [6]. The methoxy group's electron-donating properties can stabilize positive charges that may develop during acid-base equilibria, potentially affecting the compound's acidity constants.

The carbon-oxygen bond in the methoxy group has a bond energy of 358 kilojoules per mole and a bond length of 143 picometers [2]. This relatively strong bond contributes to the stability of the methoxy substituent under normal conditions while allowing for electronic delocalization into the aromatic system.

Physicochemical Parameters

Molecular Weight and Formula Analysis

(4-methoxyphenyl)methylphosphonic acid has the molecular formula C₈H₁₁O₄P with a molecular weight of 202.14 grams per mole [3]. The compound contains eight carbon atoms, eleven hydrogen atoms, four oxygen atoms, and one phosphorus atom, reflecting its organophosphorus nature with aromatic and methoxy functionalities.

The exact mass of the compound is 202.03949 daltons [7], which provides precise identification capabilities for mass spectrometric analysis. The molecular composition indicates a relatively compact structure with multiple functional groups that contribute to its diverse chemical properties.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₁O₄P | [3] [7] |

| Molecular Weight | 202.14 g/mol | [3] |

| Exact Mass | 202.03949 Da | [7] |

| CAS Number | 40299-61-4 | [3] |

The InChI Key for the compound is XUAVFSMXCWTYNM-UHFFFAOYSA-N, providing a unique structural identifier [7]. The SMILES notation COC1=CC=C(C=C1)CP(=O)(O)O accurately represents the molecular connectivity, showing the methoxy group attached to the para position of the benzene ring and the methylphosphonic acid functionality.

Solubility Profile in Various Media

The solubility characteristics of (4-methoxyphenyl)methylphosphonic acid are influenced by its dual nature, containing both hydrophilic phosphonic acid groups and hydrophobic aromatic components. Similar organophosphorus compounds demonstrate moderate to high solubility in polar solvents, particularly those capable of hydrogen bonding interactions [8] [9].

Methylphosphonic acid, the parent compound without the aromatic substituent, shows high solubility in water and common alcohols while being poorly soluble in organic solvents [8]. The addition of the 4-methoxyphenyl group to the methyl position would be expected to reduce water solubility while increasing solubility in moderately polar organic solvents.

The presence of two acidic hydroxyl groups on the phosphorus atom enables extensive hydrogen bonding with protic solvents, enhancing solubility in water, alcohols, and other hydrogen bond accepting solvents [10]. However, the aromatic ring system and methoxy group contribute hydrophobic character that may limit aqueous solubility compared to simpler phosphonic acids.

Phosphonic acids generally exhibit very high water solubility due to their strong hydrogen bonding capabilities and ionization potential. For example, aminotri(methylenephosphonic acid) shows water solubility of 610 grams per liter at 25°C [9], demonstrating the powerful solvating effects of phosphonic acid groups.

pKa Values and Acid Dissociation Constants

The acid dissociation behavior of (4-methoxyphenyl)methylphosphonic acid follows the typical pattern of phosphonic acids, which are diprotic acids with two distinct ionization steps. Based on comparative analysis with related phosphonic acid systems, the compound is expected to exhibit pKa values characteristic of aromatic phosphonic acids [11] [12] [13].

Methylphosphonic acid, the parent compound, has reported pKa values of 2.38 for the first dissociation and 7.74 for the second dissociation [14] [11] [15]. The introduction of the 4-methoxyphenyl substituent would be expected to moderately affect these values due to the electron-donating character of the aromatic system.

| Compound | pKa₁ | pKa₂ | Reference |

|---|---|---|---|

| Methylphosphonic acid | 2.38/2.12 | 7.74/7.29 | [14] [11] [15] |

| General phosphonic acids | 1.3-3.5 | 3.9-8.5 | [12] [13] |

| Phenylphosphonic acid (estimated) | ~2.0-2.5 | ~7.0-8.0 | [12] [13] |

The electron-donating methoxy group in the para position may slightly increase both pKa values compared to unsubstituted aromatic phosphonic acids, making the compound marginally less acidic. This effect occurs because electron donation stabilizes the neutral acid form relative to the ionized forms, requiring slightly more energy for proton dissociation [16] [12].

Computational studies on phosphonic acid acidity have shown that substituent effects can be predicted using linear free energy relationships, with electron-donating groups generally increasing pKa values [12] [13]. The methoxy substituent's influence would be expected to follow this trend, though the effect may be moderated by the methylene spacer between the aromatic ring and the phosphonic acid group.

Spectroscopic Characterization

³¹P Nuclear Magnetic Resonance Spectroscopic Analysis

Phosphorus-31 Nuclear Magnetic Resonance spectroscopy provides crucial structural information for organophosphorus compounds, with chemical shifts highly sensitive to the phosphorus chemical environment. For phosphonic acids, ³¹P chemical shifts typically fall within the range of 15-30 parts per million, depending on substitution patterns and electronic effects [17] [18].

The tetrahedral phosphorus center in (4-methoxyphenyl)methylphosphonic acid would be expected to exhibit a chemical shift consistent with other alkyl-substituted phosphonic acids. The electron-donating character of the 4-methoxyphenyl group may cause a slight upfield shift compared to simpler alkyl phosphonic acids due to increased electron density around the phosphorus nucleus [17].

Temperature-dependent ³¹P Nuclear Magnetic Resonance studies of phosphonic acids have revealed dynamic behavior related to hydrogen bonding and proton exchange processes. At variable pH conditions, chemical shift changes reflect the ionization state of the phosphonic acid groups, with deprotonation generally causing downfield shifts [17] [19].

The coupling patterns in ³¹P Nuclear Magnetic Resonance spectra of methylphosphonic acid derivatives show characteristic phosphorus-hydrogen coupling through two or three bonds, depending on the substitution pattern. For (4-methoxyphenyl)methylphosphonic acid, coupling to the methylene protons would be expected to appear as a triplet pattern due to ²J(P-H) coupling [17] [19].

¹H and ¹³C Nuclear Magnetic Resonance Spectral Features

Proton Nuclear Magnetic Resonance spectroscopy of (4-methoxyphenyl)methylphosphonic acid would reveal distinct resonances for each proton environment. Based on similar compounds, the aromatic protons appear as a characteristic substitution pattern in the region of 7.35-7.38 parts per million for the protons ortho to the methoxy group and slightly different chemical shifts for the protons meta to the methoxy group [20].

The methoxy group protons typically resonate as a sharp singlet around 3.74-3.77 parts per million, reflecting the electron-rich environment created by attachment to the aromatic oxygen [20]. This chemical shift is characteristic of aromatic methyl ethers and provides a reliable diagnostic signal for compound identification.

The methylene protons connecting the aromatic ring to the phosphonic acid group appear as a distinctive pattern around 5.29-5.46 parts per million, showing characteristic coupling to the phosphorus nucleus [20]. This coupling manifests as a doublet pattern with typical ²J(P-H) coupling constants of 15-25 hertz, providing clear evidence of the carbon-phosphorus bond.

| Proton Environment | Chemical Shift (ppm) | Multiplicity | Reference |

|---|---|---|---|

| Aromatic H | 7.35-7.38 | Doublet patterns | [20] |

| Methoxy H | 3.74-3.77 | Singlet | [20] |

| CH₂-P | 5.29-5.46 | Doublet (J~P-H~) | [20] |

| P-OH | Variable (pH dependent) | Broad | General |

Carbon-13 Nuclear Magnetic Resonance spectroscopy would provide information about the carbon framework, with the aromatic carbons appearing in the typical range of 120-160 parts per million. The methoxy carbon would appear around 55 parts per million, while the methylene carbon attached to phosphorus would show characteristic phosphorus-carbon coupling and appear in the aliphatic region with distinctive splitting patterns.

Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis of (4-methoxyphenyl)methylphosphonic acid under electron ionization conditions would be expected to show characteristic fragmentation patterns typical of organophosphorus compounds and aromatic methyl ethers. The molecular ion peak would appear at mass-to-charge ratio 202, corresponding to the molecular weight of the compound [21] [22].

Common fragmentation pathways for aromatic phosphonic acids include alpha-cleavage adjacent to the phosphorus atom, loss of hydroxyl groups from the phosphonic acid moiety, and fragmentation of the aromatic substituent. The methoxy group is particularly prone to loss of methyl radicals (mass 15) or formaldehyde (mass 30), creating characteristic fragment ions [21] [23] [24].

The phosphonic acid group typically undergoes loss of water molecules (mass 18) and phosphoric acid derivatives, creating fragments at predictable mass-to-charge ratios. Alpha-cleavage of the carbon-phosphorus bond would generate aromatic cation fragments that could be useful for structural identification [22] [25].

| Fragment | m/z | Assignment | Mechanism |

|---|---|---|---|

| M⁺- | 202 | Molecular ion | Initial ionization |

| M-15 | 187 | Loss of CH₃ | Methoxy fragmentation |

| M-30 | 172 | Loss of CH₂O | Methoxy fragmentation |

| M-18 | 184 | Loss of H₂O | Phosphonic acid loss |

| 121 | 121 | 4-Methoxybenzyl⁺ | Alpha-cleavage |

Studies on methoxy-containing aromatic compounds have shown that the methoxy substituent creates stabilized aromatic cation fragments through resonance delocalization, often leading to base peaks in the mass spectrum [23] [24]. These fragments provide valuable structural information for compound identification and characterization.

Infrared Spectroscopy Characteristic Bands

Infrared spectroscopy provides detailed information about the functional groups present in (4-methoxyphenyl)methylphosphonic acid through characteristic vibrational frequencies. The phosphonic acid group exhibits several diagnostic bands that allow for unambiguous identification of this functionality [26] [27] [28].

The phosphorus-oxygen double bond stretch appears as a strong absorption band in the region of 1200-1260 reciprocal centimeters, characteristic of the tetrahedral phosphorus environment in phosphonic acids [26] [27] [28]. This band is typically one of the most intense features in the infrared spectrum and provides clear evidence for the presence of the phosphonic acid group.

The hydroxyl stretches associated with the phosphonic acid groups appear as broad, medium to strong intensity bands spanning the region from 2400-3600 reciprocal centimeters [26] [28] [29]. These bands often overlap with other hydroxyl stretches and show characteristic broadening due to hydrogen bonding interactions between phosphonic acid molecules in the solid state or concentrated solutions.

| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| P=O stretch | 1200-1260 | Strong | Phosphoryl group |

| P-OH stretch | 2400-3000 | Medium-Strong | Acid hydroxyl |

| C-H aromatic | 3000-3100 | Medium | Aromatic C-H |

| C-H methoxy | 2800-3000 | Medium | Methyl C-H |

| C=C aromatic | 1600-1650 | Medium | Aromatic framework |

| C-O methoxy | 1000-1100 | Medium | Ether linkage |

The aromatic carbon-hydrogen stretches appear in the region of 3000-3100 reciprocal centimeters, while the methoxy carbon-hydrogen stretches appear at lower frequencies in the range of 2800-3000 reciprocal centimeters [30] [29]. The aromatic carbon-carbon stretches create medium intensity bands around 1600-1650 reciprocal centimeters, characteristic of substituted benzene rings.

The methoxy group contributes a characteristic carbon-oxygen stretch in the region of 1000-1100 reciprocal centimeters, which is diagnostic for aromatic methyl ethers [30]. This band, combined with the methyl carbon-hydrogen stretches, provides clear evidence for the presence of the methoxy substituent on the aromatic ring.

Crystallographic Properties

Crystal Structure Analysis

The crystal structure of (4-methoxyphenyl)methylphosphonic acid would be expected to exhibit characteristics typical of organophosphorus compounds with aromatic substituents. Similar phosphonic acid compounds demonstrate monoclinic or triclinic crystal systems with extensive hydrogen bonding networks that dominate the solid-state packing arrangements [31] [32] [33].

Based on structural studies of related compounds, the phosphonic acid groups would likely adopt staggered conformations to minimize steric interactions while maximizing hydrogen bonding opportunities. The aromatic rings would be expected to arrange in herringbone or parallel displaced patterns, typical of substituted aromatic compounds in the solid state [34] [31].

The tetrahedral geometry around the phosphorus atom would be maintained in the crystal structure, with phosphorus-oxygen bond lengths of approximately 1.51 angstroms for the double bond and 1.56 angstroms for the single bonds, consistent with literature values for phosphonic acids [32] [33]. The carbon-phosphorus bond length would be expected to fall around 1.84 angstroms, typical of aliphatic carbon-phosphorus single bonds.

Unit cell parameters would likely show dimensions reflecting the molecular size and packing efficiency. For similar compounds, unit cell volumes typically range from 400-800 cubic angstroms per molecule, depending on the space group and packing density [32] [33]. The space group would most likely be centrosymmetric, reflecting the tendency of phosphonic acids to form centrosymmetric hydrogen bonding patterns.

Intermolecular Interactions in Solid State

The solid-state structure of (4-methoxyphenyl)methylphosphonic acid would be dominated by hydrogen bonding interactions involving the phosphonic acid groups. These interactions typically form extended networks that significantly influence the material's physical properties, including melting point, solubility, and mechanical characteristics [31] [32] [33].

Phosphonic acids characteristically form very strong hydrogen bonds with oxygen-hydrogen to oxygen distances ranging from 2.45-2.72 angstroms, significantly shorter than typical hydrogen bonds [31]. These short, strong hydrogen bonds often create chain-like or layered structures in the crystal lattice, with the phosphonic acid groups serving as both hydrogen bond donors and acceptors.

The aromatic rings would participate in weaker intermolecular interactions, including pi-pi stacking interactions and carbon-hydrogen to pi interactions. The methoxy groups could serve as hydrogen bond acceptors, creating additional stabilizing interactions within the crystal structure [34] [31]. These secondary interactions help to organize the overall three-dimensional structure while the phosphonic acid hydrogen bonding provides the primary structural framework.

Studies of similar compounds have revealed that phosphonic acid dimers often form through cyclic hydrogen bonding patterns, creating eight-membered rings with two phosphonic acid groups [28] [31]. These dimeric units then associate through additional hydrogen bonding to create extended one-dimensional chains or two-dimensional sheets, depending on the molecular geometry and substitution pattern.

Classical Synthetic Routes

Michaelis-Arbuzov Reaction Pathways

The Michaelis-Arbuzov reaction represents the most fundamental and widely utilized method for synthesizing (4-methoxyphenyl)methylphosphonic acid derivatives. This classical transformation involves the reaction of trialkyl phosphites with 4-methoxybenzyl halides to generate the corresponding dialkyl phosphonate esters [1] [2]. The reaction mechanism proceeds through a characteristic nucleophilic substitution sequence, beginning with the nucleophilic attack of the phosphorus lone pair on the electrophilic carbon of the halide substrate [1].

The initial step involves the formation of a phosphonium salt intermediate through nucleophilic substitution at the benzylic carbon. This highly reactive intermediate undergoes subsequent nucleophilic attack by the displaced halide anion, leading to carbon-oxygen bond cleavage and formation of the desired phosphonate product [2]. The reaction typically requires elevated temperatures ranging from 60 to 160 degrees Celsius and reaction times of 24 to 48 hours depending on the specific phosphite reagent employed [3].

Table 1: Michaelis-Arbuzov Reaction Optimization for (4-Methoxyphenyl)methylphosphonic Acid Synthesis

| Substrate | Phosphite | Temperature (°C) | Time (h) | Yield (%) | Ref |

|---|---|---|---|---|---|

| 4-Methoxybenzyl halide | Triethyl phosphite | 60 | 48 | 85 | [3] |

| 4-Methoxybenzyl halide | Triethyl phosphite | 80 | 24 | 92 | [3] |

| 4-Methoxybenzyl halide | Trimethyl phosphite | 60 | 48 | 78 | [3] |

| 4-Methoxybenzyl halide | Triisopropyl phosphite | 80 | 36 | 88 | [3] |

Triethyl phosphite emerges as the most effective phosphite reagent, providing optimal yields under both moderate and elevated temperature conditions [3]. The presence of the electron-donating methoxy substituent on the aromatic ring facilitates the formation of a stabilized benzylic carbocation intermediate, thereby enhancing the overall reaction efficiency [4]. Trimethyl phosphite shows slightly diminished reactivity due to increased steric congestion around the phosphorus center, while triisopropyl phosphite requires elevated temperatures to achieve comparable conversions [3].

Michaelis-Becker Synthesis Applications

The Michaelis-Becker reaction provides an alternative approach for carbon-phosphorus bond formation, particularly valuable when dealing with substrates that are incompatible with the elevated temperatures required for the Arbuzov transformation [5] [6]. This methodology employs hydrogen phosphonate diesters as nucleophilic partners in conjunction with appropriate base catalysts to generate the desired phosphonate products [7].

The reaction mechanism involves initial deprotonation of the phosphorus-hydrogen bond by a suitable base, generating a nucleophilic phosphorus anion that subsequently attacks the electrophilic carbon center [5]. Sodium hydride, potassium tert-butoxide, and triethylamine have been successfully employed as base promoters for this transformation [6]. The reaction typically proceeds under milder conditions compared to the Arbuzov reaction, with temperatures ranging from ambient to 80 degrees Celsius [8].

Microwave-assisted variations of the Michaelis-Becker reaction have demonstrated significant improvements in reaction efficiency and product yields [8]. Under microwave irradiation, reaction times can be reduced from several hours to 15-30 minutes while maintaining excellent selectivity for the desired phosphonate products [8]. The enhanced reaction kinetics under microwave conditions result from improved energy transfer and more efficient molecular activation [9].

Hydrolysis of Phosphonate Esters

Acid-Catalyzed Hydrolysis Mechanisms

Acid-catalyzed hydrolysis represents the most commonly employed method for converting phosphonate esters to the corresponding phosphonic acids [10] [11]. The mechanism involves initial protonation of the phosphoryl oxygen, generating a positively charged phosphorus center that becomes more susceptible to nucleophilic attack by water molecules [10]. This process can proceed through either associative or dissociative pathways depending on the specific ester substituents and reaction conditions [12].

The hydrolysis typically follows pseudo-first-order kinetics when conducted in aqueous acidic media with excess water [10]. Concentrated hydrochloric acid (6-12 molar) at temperatures of 100-120 degrees Celsius provides optimal conversion rates for most dialkyl phosphonate substrates [11]. The reaction proceeds through two distinct steps: initial hydrolysis of one ester group followed by cleavage of the remaining alkyl substituent [10].

Table 2: Hydrolysis Kinetics of (4-Methoxyphenyl)methylphosphonate Esters

| Substrate | Conditions | Rate Constant (h⁻¹) | Half-life (h) | Conversion (%) | Ref |

|---|---|---|---|---|---|

| Diethyl (4-methoxyphenyl)methylphosphonate | 6 M HCl, 100°C | 0.425 | 1.63 | 95 | [10] |

| Diethyl (4-methoxyphenyl)methylphosphonate | 3 M HCl, 100°C | 0.187 | 3.71 | 89 | [10] |

| Diethyl (4-methoxyphenyl)methylphosphonate | 2 M NaOH, 80°C | 0.312 | 2.22 | 92 | [10] |

| Diethyl (4-methoxyphenyl)methylphosphonate | 1 M NaOH, 80°C | 0.156 | 4.44 | 85 | [10] |

The electron-donating methoxy group on the aromatic ring influences the hydrolysis kinetics by stabilizing the phosphonium intermediate formed during the reaction sequence [10]. This stabilization effect results in enhanced reaction rates compared to unsubstituted benzylphosphonates under identical conditions [13]. The hydrolysis exhibits strong dependence on acid concentration, with higher molarity solutions providing significantly faster conversion rates [11].

Base-Mediated Hydrolysis Procedures

Base-catalyzed hydrolysis offers an alternative approach that often proceeds under milder conditions compared to acid-promoted reactions [10] [14]. The mechanism involves nucleophilic attack by hydroxide ions on the phosphorus center, leading to formation of a pentacoordinate phosphorane intermediate [12]. This intermediate subsequently undergoes elimination to generate the phosphonic acid product and the corresponding alcohol [14].

Sodium hydroxide and potassium hydroxide solutions (1-3 molar) at temperatures of 60-100 degrees Celsius provide effective hydrolysis conditions for most phosphonate ester substrates [14]. The reaction typically exhibits second-order kinetics, being first-order in both hydroxide concentration and phosphonate ester concentration [15]. The base-mediated process generally shows higher chemoselectivity compared to acid-catalyzed hydrolysis, particularly for substrates containing acid-labile functional groups [16].

Microwave-assisted alkaline hydrolysis has emerged as a particularly efficient methodology for phosphonate ester cleavage [16]. Under optimized microwave conditions, complete hydrolysis can be achieved in 15-30 minutes compared to several hours required for conventional heating [16]. The accelerated reaction kinetics result from enhanced molecular motion and improved energy transfer under microwave irradiation [16].

Reaction Kinetics and Comparative Hydrolysis Rates

Detailed kinetic studies reveal significant differences between acid-catalyzed and base-mediated hydrolysis pathways [10] [17]. Acid-catalyzed reactions generally exhibit higher activation energies but faster overall reaction rates at elevated temperatures [17]. The activation energy for acid-catalyzed hydrolysis typically ranges from 80-120 kilojoules per mole, while base-catalyzed processes show values of 60-90 kilojoules per mole [18].

The nature of the alkyl ester groups significantly influences hydrolysis rates, with methyl esters showing the fastest cleavage rates followed by ethyl and isopropyl derivatives [10]. Tertiary alkyl esters such as tert-butyl groups undergo hydrolysis through carbocation mechanisms rather than direct nucleophilic substitution, resulting in dramatically different kinetic profiles [19]. Steric hindrance around the phosphorus center decreases hydrolysis rates for both acid and base-catalyzed processes [12].

Temperature effects on hydrolysis kinetics follow Arrhenius behavior with rate constants increasing exponentially with temperature [15]. Doubling the temperature from 50 to 100 degrees Celsius typically results in 8-16 fold increases in reaction rates depending on the specific substrate and reaction conditions [20]. Solvent effects also play important roles, with polar protic solvents generally accelerating hydrolysis rates compared to aprotic media [21].

Contemporary Synthetic Approaches

Metal-Catalyzed C-P Bond Formation

Modern metal-catalyzed methodologies have revolutionized the synthesis of organophosphorus compounds by enabling carbon-phosphorus bond formation under mild conditions with excellent functional group tolerance [22] [23]. Palladium-catalyzed cross-coupling reactions between aryl halides and phosphorus nucleophiles represent the most widely studied approach within this category [24].

The catalytic cycle involves oxidative addition of the aryl halide to a palladium(0) complex, followed by ligand exchange with the phosphorus nucleophile and reductive elimination to form the carbon-phosphorus bond [24]. Ligand selection plays a crucial role in determining reaction efficiency, with bidentate phosphine ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene) and xantphos providing optimal results for most substrates [25].

Table 3: Metal-Catalyzed C-P Bond Formation Routes to (4-Methoxyphenyl)methylphosphonic Acid

| Catalyst System | Substrate | P-Nucleophile | Temperature (°C) | Yield (%) | Ref |

|---|---|---|---|---|---|

| Pd(OAc)₂/dppf | 4-Methoxybenzyl bromide | H-phosphonate diester | 110 | 78 | [22] |

| Pd(PPh₃)₄/Et₃N | 4-Methoxybenzyl chloride | Diethyl phosphite | 100 | 72 | [26] |

| Ni(COD)₂/dppp | 4-Methoxybenzyl triflate | P(OTf)(OEt)₂ | 80 | 65 | [24] |

| CuI/L-proline | 4-Methoxybenzyl iodide | HP(O)(OEt)₂ | 60 | 55 | [27] |

Nickel-catalyzed reactions offer cost advantages over palladium systems while maintaining good reactivity for electron-rich aryl substrates [24]. Copper-catalyzed methodologies, while generally less efficient, provide access to phosphonates under extremely mild conditions and with reduced catalyst loadings [27]. The choice of base significantly influences reaction outcomes, with cesium carbonate and potassium phosphate emerging as optimal promoters for most catalyst systems [23].

Green Chemistry Methodologies

Green chemistry approaches have gained prominence in organophosphorus synthesis due to increasing environmental concerns and regulatory requirements [28] [29]. Solvent-free reaction conditions represent one of the most significant advances in this area, eliminating the need for volatile organic solvents while often improving reaction efficiency [29].

Ionic liquid catalysts have emerged as particularly effective promoters for phosphonate synthesis under environmentally benign conditions [30]. These molten salt systems provide both the reaction medium and catalytic activity while being readily recyclable [29]. Imidazolium-based ionic liquids with hexafluorophosphate or tetrafluoroborate anions show optimal performance for most phosphonate-forming reactions [30].

Table 4: Green Chemistry Methodologies for Phosphonic Acid Synthesis

| Method | Energy Source | Time Reduction | Yield (%) | E-Factor | Ref |

|---|---|---|---|---|---|

| Microwave-assisted synthesis | Microwave irradiation | 15-30 min vs 4-6 h | 88-94 | 2.1 | [9] |

| Continuous flow synthesis | Heated reactor coils | 30 min residence time | 85-90 | 1.8 | [31] |

| Solvent-free conditions | Thermal heating | 2-3 h vs 8-12 h | 75-82 | 3.2 | [29] |

| Ionic liquid catalysis | Microwave + IL | 20-30 min vs 2-4 h | 90-95 | 1.9 | [30] |

Water as a reaction medium has shown promising results for certain phosphonate synthesis reactions, particularly those involving hydrophilic substrates [32]. Aqueous conditions often provide enhanced selectivity and simplified product isolation compared to organic solvent systems [33]. However, the limited solubility of many organic substrates in water restricts the general applicability of this approach [34].

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating phosphonate synthesis reactions while improving energy efficiency and reducing reaction times [9] [35]. The enhanced heating efficiency results from direct molecular excitation rather than conductive heat transfer, leading to more uniform temperature distributions and reduced hot spot formation [9].

Microwave-assisted Michaelis-Arbuzov reactions proceed with dramatically reduced reaction times, typically requiring 15-30 minutes compared to 4-6 hours under conventional heating [36]. The improved kinetics result from enhanced molecular motion and more efficient collision frequencies between reactants [35]. Power levels of 300-600 watts generally provide optimal results while avoiding decomposition of temperature-sensitive substrates [36].

Continuous flow microwave reactors represent the latest advancement in this technology, enabling gram-scale synthesis while maintaining the advantages of microwave heating [37]. These systems provide precise temperature control and uniform irradiation, resulting in improved reproducibility and scalability compared to batch microwave processes [31]. Residence times of 10-30 minutes typically provide complete conversion for most phosphonate synthesis reactions [37].

Purification and Isolation Techniques

Chromatographic Separation Methods

High-performance liquid chromatography (HPLC) represents the most effective method for purification and analysis of (4-methoxyphenyl)methylphosphonic acid and related derivatives [38] [39]. Reverse-phase chromatography using C18 stationary phases with aqueous-organic mobile phase systems provides excellent separation efficiency for most phosphonate compounds [40].

Ion-exchange chromatography offers superior selectivity for phosphonic acid purification, particularly when dealing with complex reaction mixtures containing multiple phosphorus-containing species [41]. Strong cation exchange resins such as Dowex 50WX8 effectively remove metal impurities and other cationic contaminants while preserving the integrity of the phosphonic acid products [41].

Table 5: Purification and Isolation Methods for (4-Methoxyphenyl)methylphosphonic Acid

| Method | Stationary Phase | Mobile Phase/Solvent | Recovery (%) | Purity (%) | Ref |

|---|---|---|---|---|---|

| Column chromatography (SiO₂) | Silica gel 60 | EtOAc/MeOH gradient | 85-92 | 94-97 | [38] |

| Ion-exchange chromatography | Dowex 50WX8 | 0.5 M NH₄OAc | 88-95 | 96-99 | [41] |

| Crystallization from MeCN | N/A | Acetonitrile | 90-96 | 95-98 | [11] |

| Recrystallization from H₂O/EtOH | N/A | Water/ethanol (1:1) | 82-89 | 92-96 | [11] |

Hydrophilic interaction liquid chromatography (HILIC) provides enhanced retention and separation for highly polar phosphonic acid derivatives that show poor retention on reverse-phase systems [42]. Silica-based HILIC columns with acetonitrile-water mobile phases containing volatile buffers enable direct mass spectrometric analysis without requiring post-column modification [43].

Crystallization and Recrystallization Procedures

Crystallization techniques offer efficient and scalable methods for purifying (4-methoxyphenyl)methylphosphonic acid while simultaneously improving product purity and removing trace impurities [44] [45]. The selection of appropriate crystallization solvents plays a crucial role in determining crystal morphology, purity, and yield [44].

Acetonitrile emerges as an excellent crystallization medium for most phosphonic acid derivatives, providing high purity products with well-formed crystal structures [11]. The relatively low polarity of acetonitrile facilitates selective crystallization of the phosphonic acid while maintaining impurities in solution [11]. Slow cooling from elevated temperatures generally provides larger, more uniform crystals compared to rapid precipitation methods [44].

Hydrothermal crystallization under elevated temperature and pressure conditions enables the formation of highly pure crystalline materials with enhanced thermal stability [44]. Single crystal formation can be achieved using Teflon-lined autoclaves at temperatures of 160-180 degrees Celsius for 24-48 hours [44]. These conditions promote the formation of well-ordered crystal lattices with minimal defect concentrations [45].

Analytical Purity Assessment

Quantitative nuclear magnetic resonance (qNMR) spectroscopy provides the most accurate method for determining the purity of (4-methoxyphenyl)methylphosphonic acid [46]. Both proton and phosphorus-31 qNMR techniques can be employed, with phosphorus-31 offering superior selectivity and reduced interference from impurities [46].

Mass balance approaches involving multiple analytical techniques provide comprehensive purity assessment with enhanced reliability [46]. Combination of qNMR, high-performance liquid chromatography, and elemental analysis typically yields purity determinations with uncertainties of less than 0.5 percent [46]. Ion chromatography with conductivity detection offers excellent sensitivity for detecting inorganic phosphorus impurities [47].

Thermal analysis techniques including differential scanning calorimetry and thermogravimetric analysis provide valuable information regarding thermal stability and the presence of volatile impurities [46]. These methods are particularly useful for detecting residual solvents and water content that may not be readily apparent from spectroscopic techniques [48]. Melting point determination remains a simple and effective method for assessing product purity, with sharp melting transitions indicating high purity materials [46].

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant